ethyl 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.15076381 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
One primary application involves the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives. These compounds have been shown to exhibit antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010). Another study highlighted the aminolysis of S-(ethoxycarbonyl) O-ethyl dithiocarbonate, leading to the formation of compounds with potential applications in the synthesis of various chemical products (Palominos, Santos, Valderrama, & Vega, 1983).
Antimicrobial and Antioxidant Studies
Further research demonstrated the antimicrobial and antioxidant properties of newly synthesized thiophene and benzothiophene derivatives. These findings suggest the potential of these compounds in developing new drugs with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016). Additionally, the synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives have shown significant cytotoxic activities, indicating their potential as anti-cancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Enzymatic Catalysis
The enzymatic catalysis for the oligomerization of certain compounds in the presence of cyclodextrin underlines another significant application. This process opens up new avenues for the synthesis of polymers via environmentally friendly methods (Pang, Ritter, & Tabatabai, 2003).
Novel Drug Discovery
Another application is in the domain of novel drug discovery, where compounds have been synthesized with pronounced anti-proliferative activity and tumor cell selectivity. Such studies highlight the potential of these compounds in the development of new, targeted cancer therapies (Thomas et al., 2017).
Safety and Hazards
Ethyl 4-amino-1-piperidinecarboxylate is labeled with the GHS07 pictogram. The hazard statements include H315 - Causes skin irritation and H319 - Causes serious eye irritation. Precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P332 + P313 - If skin irritation occurs: Get medical advice/attention, and P337 + P313 - If eye irritation persists: Get medical advice/attention .
Properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-21-15-7-5-14(6-8-15)18-17(23)19-11-9-13(10-12-19)16(20)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWBSEKIXLZEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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